Arry-380 - 937265-83-3

Arry-380

Catalog Number: EVT-260096
CAS Number: 937265-83-3
Molecular Formula: C29H27N7O4S
Molecular Weight: 569.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-[5-[[[2-(Methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine, also known as ARRY-380, irbinitinib, ONT-380, and marketed as Tukysa, is a potent, orally available, small molecule inhibitor of the receptor tyrosine kinase HER2. [ [], [] ] This compound exhibits high selectivity for HER2, approximately 500-fold greater than its affinity for the closely related epidermal growth factor receptor (EGFR). [ [], [], [], [] ] ARRY-380 has been investigated extensively in preclinical and clinical settings for its potential in treating HER2-positive cancers, particularly breast cancer. [ [], [], [] ]

  • Route 1 [ [] ]: This approach utilizes 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline as a key intermediate, which is condensed with N,N-dimethylphenylformimidamide to form a 6-nitroquinazolin-4-amine derivative. Subsequent reactions involving a dimethyl-2-(methylthio)-4,5-dihydrooxazole derivative ultimately yield ARRY-380.
  • Route 2 [ [] ]: This method involves a multi-step process starting from 4-chloropyridin-2-amine. Key transformations include the formation of an N-hydroxy-formimidamide intermediate, cyclization to a triazolo[1,5-a]pyridine derivative, and coupling with 4-amino-2-methylphenol to obtain the critical 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline intermediate. This intermediate then undergoes further reactions as described in Route 1 to produce ARRY-380.

Lapatinib

Compound Description: Lapatinib is a small molecule tyrosine kinase inhibitor that targets both EGFR and HER2. [, , , , , ] It is an approved treatment for HER2-positive breast cancer, often used in patients who have progressed on trastuzumab. []

Relevance: Lapatinib is structurally related to ARRY-380, but unlike the latter, it inhibits both EGFR and HER2. [, ] This dual inhibition can lead to increased toxicity compared to the more selective profile of ARRY-380. [, ] Preclinical studies indicate that ARRY-380 shows superior activity compared to lapatinib in models of HER2-positive central nervous system metastases. [, , ] Additionally, ARRY-380 demonstrated clinical benefit in patients who had previously progressed on lapatinib-containing regimens. [, , ]

Neratinib

Compound Description: Neratinib is another irreversible tyrosine kinase inhibitor that targets both EGFR and HER2. [, ]

Relevance: Similar to lapatinib, neratinib's lack of selectivity for HER2 over EGFR results in a less favorable toxicity profile compared to ARRY-380. [, ] Preclinical studies suggest that ARRY-380 exhibits superior activity in intracranial xenograft models compared to neratinib. []

ARRY-334543

Compound Description: ARRY-334543 is a pan-ErbB inhibitor, meaning it targets all four members of the ErbB family (EGFR, HER2, HER3, and HER4). []

Relevance: Unlike ARRY-380, which is selective for HER2, ARRY-334543 inhibits all ErbB receptors. [] This pan-ErbB inhibition was shown to be superior to selective ErbB inhibition in preclinical models where tumor cells signaled through multiple ErbB receptors, suggesting potential benefits in specific tumor contexts. []

Trastuzumab

Compound Description: Trastuzumab, unlike the previously mentioned small molecule inhibitors, is a monoclonal antibody that specifically targets HER2. [, , ] It is a cornerstone of treatment for HER2-positive breast cancer. [, ]

Relevance: While both ARRY-380 and trastuzumab target HER2, they have different mechanisms of action. [] Trastuzumab is an antibody that binds to the extracellular domain of HER2, while ARRY-380 is a small molecule that inhibits the intracellular kinase domain. [] Combining these two agents with distinct mechanisms has shown synergistic activity in preclinical models. [, ]

Docetaxel

Compound Description: Docetaxel is a chemotherapy drug commonly used in the treatment of various cancers, including breast cancer. [, ]

Relevance: Docetaxel is not structurally related to ARRY-380, but it is relevant because their combination showed additive activity and tolerability in preclinical models of HER2-positive breast cancer. [] This finding highlights the potential for combination therapies involving ARRY-380 and chemotherapy.

Bevacizumab

Compound Description: Bevacizumab is a monoclonal antibody that targets vascular endothelial growth factor (VEGF), inhibiting angiogenesis. []

Relevance: While structurally unrelated to ARRY-380, bevacizumab is relevant due to their observed additive activity and tolerability when combined in preclinical models of ovarian cancer. [] This suggests potential benefits for combining ARRY-380 with anti-angiogenic agents in specific tumor types.

Ado-trastuzumab Emtansine (T-DM1)

Compound Description: T-DM1 is an antibody-drug conjugate consisting of trastuzumab linked to the cytotoxic agent emtansine. [, ] It is designed to deliver targeted chemotherapy to HER2-positive cancer cells. [, ]

Relevance: Similar to trastuzumab, T-DM1 targets HER2 but delivers a cytotoxic payload. [, ] Combining T-DM1 with the HER2-specific inhibition of ONT-380 (another name for ARRY-380) is being explored for potential synergistic effects. [, ]

Capecitabine

Compound Description: Capecitabine is an oral chemotherapy drug that is converted to 5-fluorouracil (5-FU) in the body. []

Relevance: Though structurally unrelated to ARRY-380, capecitabine is relevant due to the exploration of their combination (along with trastuzumab) in clinical trials. [] This combination aims to enhance antitumor activity by combining HER2-targeted therapy with chemotherapy.

Synthesis Analysis

Methods
The synthesis of ARRY-380 involves multiple steps to construct its complex molecular structure. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as cyclization and condensation.

Technical Details

  1. Starting Materials: The synthesis begins with readily available aromatic compounds.
  2. Key Reactions: The process often involves:
    • Cyclization: To form the core structure.
    • Reduction: For modifying functional groups.
    • Purification: To isolate the desired product from by-products .
Molecular Structure Analysis

Structure
The molecular structure of ARRY-380 features a quinazoline core substituted with various functional groups that enhance its binding affinity for HER2. The specific arrangement allows for optimal interaction within the ATP-binding site of the receptor.

Data

  • Molecular Formula: C18H22N4O
  • Molecular Weight: 306.4 g/mol
  • 3D Structure: The compound's spatial configuration is essential for its biological activity, as it allows for effective competition with ATP for binding to HER2 .
Chemical Reactions Analysis

Reactions
The primary chemical reactions involved in the synthesis of ARRY-380 include:

  • Aromatic Substitution: This reaction forms the basis for constructing the aromatic rings integral to the compound’s structure.
  • Condensation Reactions: These are crucial for linking different molecular fragments together.
  • Reduction Reactions: Used to convert nitro groups into amines or other functional groups necessary for biological activity .

Technical Details
Each step must be carefully controlled to optimize yield and minimize side reactions. Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to monitor reaction progress and product purity.

Mechanism of Action

Process
ARRY-380 acts by reversibly binding to the ATP-binding site of HER2, inhibiting its kinase activity. This blockade prevents downstream signaling pathways that promote cell proliferation and survival in cancer cells.

Data
In cell-based assays, ARRY-380 has shown approximately 500-fold selectivity for HER2 over other members of the epidermal growth factor receptor family, indicating its potential for targeted therapy without significant off-target effects . The inhibition leads to reduced phosphorylation of downstream targets like AKT, further promoting apoptosis in tumor cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in dimethyl sulfoxide at concentrations exceeding 28.5 mg/mL.

Chemical Properties

  • Stability: ARRY-380 is stable under standard laboratory conditions but may require specific storage conditions to maintain integrity over time.
  • Melting Point: Specific melting point data may vary based on polymorphic forms .

Relevant analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into thermal stability and phase transitions of ARRY-380 polymorphs.

Applications

Scientific Uses
ARRY-380 is primarily investigated for its therapeutic potential in treating HER2-positive breast cancers, especially in cases where patients exhibit resistance to other treatments. Clinical trials have demonstrated its efficacy in reducing tumor burden and improving patient outcomes in advanced stages of breast cancer with HER2 amplification .

In addition to oncology applications, ongoing research explores its use in combination therapies to enhance efficacy against resistant cancer phenotypes. The compound's ability to penetrate the blood-brain barrier makes it particularly relevant for treating brain metastases associated with aggressive breast cancers .

Properties

CAS Number

937265-83-3

Product Name

Arry-380

IUPAC Name

6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine

Molecular Formula

C29H27N7O4S

Molecular Weight

569.6 g/mol

InChI

InChI=1S/C29H27N7O4S/c1-19-13-21(4-7-26(19)39-22-9-11-36-28(15-22)32-18-34-36)35-29-24-14-20(3-6-25(24)31-17-33-29)27-8-5-23(40-27)16-30-10-12-41(2,37)38/h3-9,11,13-15,17-18,30H,10,12,16H2,1-2H3,(H,31,33,35)

InChI Key

QVMNYGOVNWWFKF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CNCCS(=O)(=O)C)OC5=CC6=NC=NN6C=C5

Solubility

Soluble in DMSO

Synonyms

ARRY-380 analog; ONT380 analog; ONT 380 analog; ONT-380 analog . Irbinitinib analog; Tucatinib analog.

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CNCCS(=O)(=O)C)OC5=CC6=NC=NN6C=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.